

3-Bromo-6-chloropyridin-2-amine CAS number

42830-17-1

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Compound of Interest

Compound Name: 3-Bromo-6-chloropyridin-2-amine

Cat. No.: B1522598

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An In-Depth Technical Guide to **3-Bromo-6-chloropyridin-2-amine**: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

3-Bromo-6-chloropyridin-2-amine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its di-halogenated structure, featuring bromine and chlorine atoms at strategic positions, offers a platform for selective and sequential functionalization. This differential reactivity allows for the controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex target molecules, including anti-cancer agents and antibiotics.^{[1][2]} This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, plausible synthetic routes, core reactivity in palladium-catalyzed cross-coupling reactions, and essential safety protocols. The insights herein are designed to explain the causality behind experimental choices, enabling scientists to harness the full synthetic potential of this versatile reagent.

Core Compound Identity and Physicochemical Profile

Nomenclature and Structural Verification

The compound is systematically named **3-Bromo-6-chloropyridin-2-amine**. It is crucial to note that while the user specified CAS Number 42830-17-1, this number is not consistently

associated with this specific structure in major chemical databases. The closely related and commercially available isomers, such as 3-Amino-2-bromo-6-chloropyridine (CAS No. 1050501-88-6) and 3-Amino-6-bromo-2-chloropyridine (CAS No. 169833-70-9), are more frequently cited.^{[1][3][4]} This guide will focus on the structure explicitly defined by the IUPAC name: **3-Bromo-6-chloropyridin-2-amine**. Researchers are advised to verify the CAS number with their specific supplier to ensure procurement of the correct regioisomer.

Caption: Chemical structure of **3-Bromo-6-chloropyridin-2-amine**.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are fundamental for compound identification and reaction monitoring. The data presented below is a consolidation of typical values for this class of compounds.

Table 1: Physicochemical Properties

Property	Value	References
Molecular Formula	C ₅ H ₄ BrCIN ₂	[1][3]
Molecular Weight	207.46 g/mol	[1][5]
Appearance	Light brown or white to light yellow solid/powder	[1][3][6]
Melting Point	Typically in the range of 117-144 °C (varies by isomer)	[1][6][7]
Storage Conditions	Store at 0-8 °C, sealed in a dry, dark place under inert atmosphere	[1][6][8]
Solubility	Soluble in organic solvents like Toluene, Dioxane, THF	
Boiling Point	~302 °C (Predicted)	[6][7]

Table 2: Key Spectroscopic Signatures

Technique	Expected Signature	Rationale & Interpretation
¹ H NMR	Two doublets in the aromatic region (~6.5-8.0 ppm). A broad singlet for the -NH ₂ protons.	The two protons on the pyridine ring are vicinal and will appear as doublets. The amine protons are exchangeable and often appear as a broad signal.
¹³ C NMR	Five distinct signals in the aromatic region (~100-160 ppm).	The five carbon atoms of the pyridine ring are chemically non-equivalent and will each produce a separate signal.
IR Spectroscopy	Strong, sharp N-H stretches (~3300-3500 cm ⁻¹), C=C/C=N ring stretches (~1450-1600 cm ⁻¹), C-Br/C-Cl stretches in the fingerprint region.	These bands are characteristic of the primary amine and the aromatic heterocyclic core, confirming the presence of key functional groups.[9]
Mass Spectrometry (EI-MS)	A complex molecular ion (M ⁺) peak cluster around m/z 206, 208, 210.	The isotopic pattern of bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1) creates a distinctive M, M+2, M+4 pattern, which is a definitive indicator of the compound's elemental composition.

Synthetic Strategy: A Regioselective Approach

While multiple synthetic routes are possible, a common and logical approach involves the regioselective halogenation of a readily available precursor. The following workflow illustrates a plausible synthesis starting from 2-amino-6-chloropyridine, a common commercial starting material.

Caption: Proposed synthetic workflow for **3-Bromo-6-chloropyridin-2-amine**.

Protocol 1: Synthesis via Electrophilic Bromination

This protocol describes the bromination at the C3 position, which is activated by the electron-donating amino group at C2.

- **Vessel Preparation:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyridine (1.0 eq).
- **Dissolution:** Add a suitable solvent, such as acetonitrile or dichloromethane, to dissolve the starting material completely.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.
- **Reagent Addition:** Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct is easily removed, making NBS a preferred brominating agent.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
- **Work-up:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **3-Bromo-6-chloropyridin-2-amine**.

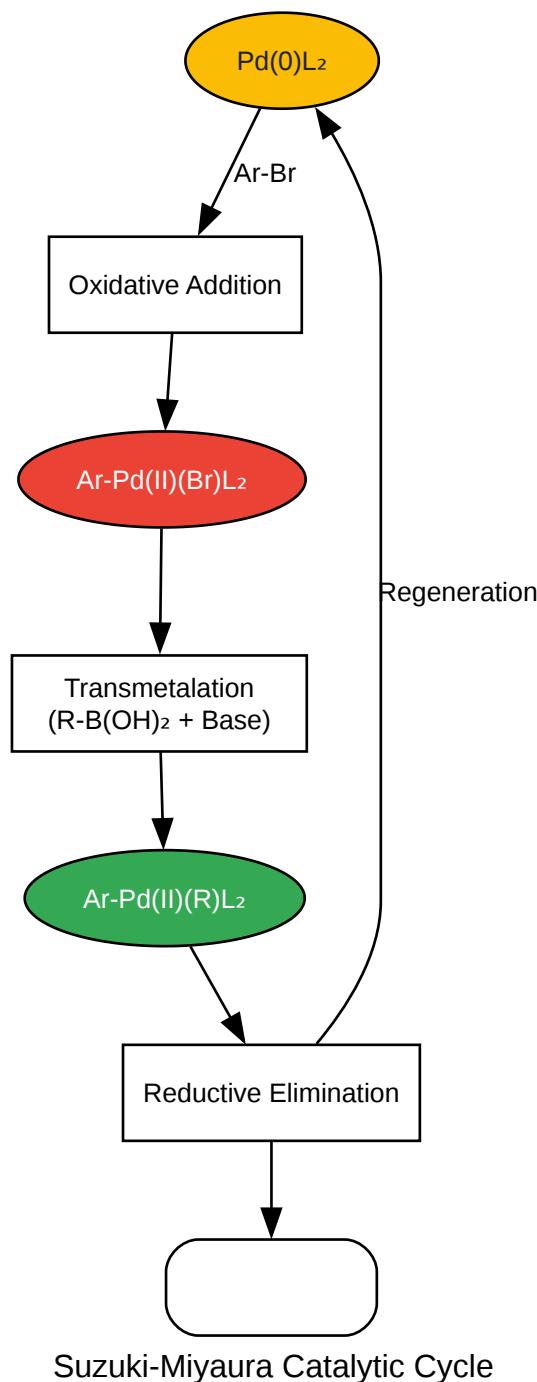
Core Reactivity: The Power of Selective Cross-Coupling

The synthetic utility of **3-Bromo-6-chloropyridin-2-amine** stems from the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is

significantly more reactive than the C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle.[10] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This reactivity difference allows for selective functionalization at the C3 position while leaving the C6 position intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[11] By carefully selecting the catalyst and conditions, one can achieve high selectivity for coupling at the C3-Br position.



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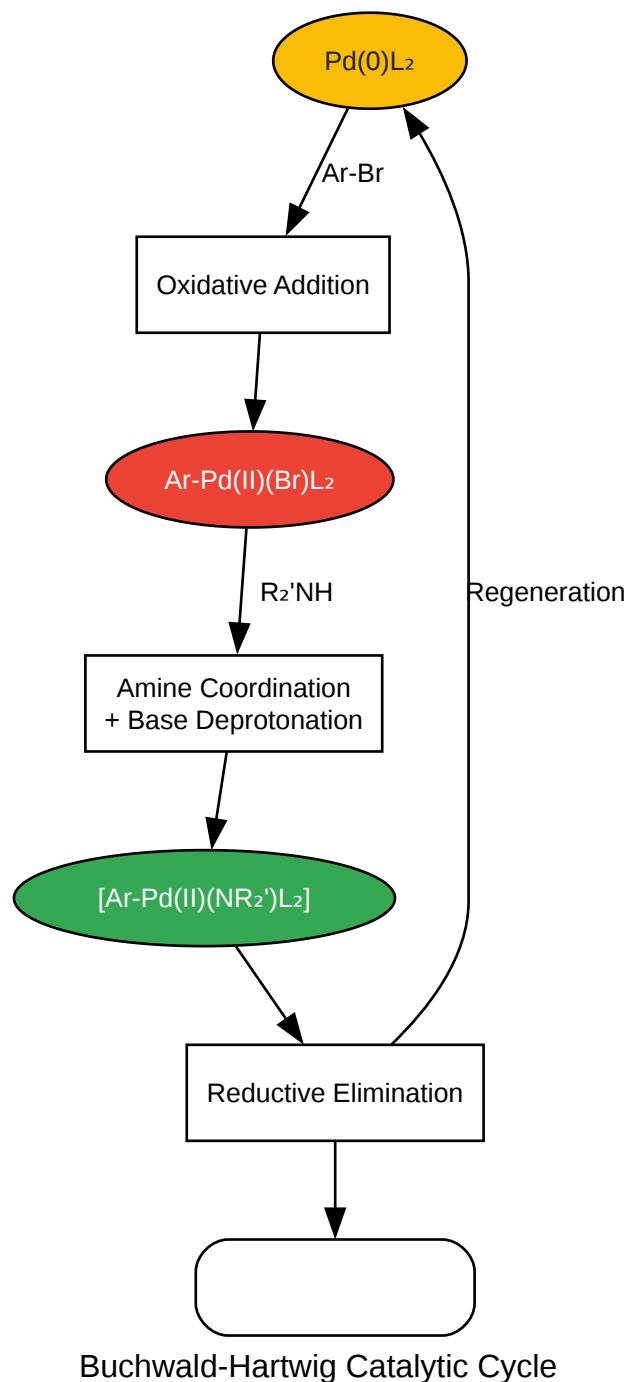
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Selective Suzuki-Miyaura Coupling

- Inert Atmosphere: To a dry Schlenk flask, add **3-Bromo-6-chloropyridin-2-amine** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K_2CO_3 or K_3PO_4 (2.5 eq).[\[10\]](#)[\[11\]](#)
- Catalyst Addition: Add the palladium catalyst, for instance, $Pd(OAc)_2$ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).[\[10\]](#) The use of bulky, electron-rich ligands is crucial for promoting the oxidative addition of the less reactive C-Cl bond if that were the target, but they are also highly effective for C-Br coupling.[\[10\]](#)
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water.[\[11\]](#)
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the reaction to completion.
- Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na_2SO_4 , and concentrate.
- Purification: Purify the residue by column chromatography to isolate the 3-aryl-6-chloropyridin-2-amine product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing the coupling of aryl halides with a vast array of amines.[\[12\]](#)[\[13\]](#) Similar to the Suzuki coupling, selectivity for the C3-Br bond is readily achieved.



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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Selective Buchwald-Hartwig Amination

- Inert Atmosphere: In a glovebox or under an inert atmosphere in a Schlenk flask, combine **3-Bromo-6-chloropyridin-2-amine** (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable ligand (e.g., BINAP or XPhos, 2-4 mol%).[13][14][15]
- Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
- Heating: Seal the vessel and heat the mixture to 80-110 °C. The choice of temperature depends on the reactivity of the specific amine coupling partner.
- Monitoring and Work-up: After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water.
- Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is then purified by flash column chromatography.[14]

Strategy for Sequential Functionalization

The true power of this building block is realized in sequential coupling strategies. A highly valuable synthetic sequence involves a first coupling at the more reactive C3-Br position, followed by a second, more forcing coupling at the C6-Cl site.

Caption: Workflow for sequential functionalization of the pyridine core.

This approach requires careful optimization for the second step, often demanding more active catalyst systems (e.g., those based on N-heterocyclic carbenes or highly electron-rich Buchwald ligands), stronger bases, and higher reaction temperatures to activate the C-Cl bond. [10]

Safety and Handling

3-Bromo-6-chloropyridin-2-amine and its isomers are hazardous chemicals that must be handled with appropriate precautions.

Table 3: GHS Hazard Information

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H301/H302: Toxic or Harmful if swallowed	GHS06/GHS07
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07
Serious Eye Damage/Irritation	H318/H319: Causes serious eye damage/irritation	GHS05/GHS07
Specific Target Organ Toxicity	H335: May cause respiratory irritation	GHS07

Data synthesized from multiple sources.[\[5\]](#)[\[7\]](#)[\[16\]](#)[\[17\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[18\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[19\]](#)
- Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[\[19\]](#)[\[20\]](#)
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[\[19\]](#)
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[20\]](#)

Storage and Disposal

- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[3\]](#)[\[8\]](#)[\[18\]](#)

- Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[18]

Conclusion

3-Bromo-6-chloropyridin-2-amine is a high-value, versatile intermediate for the synthesis of complex molecular architectures. Its defining feature—the differential reactivity of its carbon-halogen bonds—provides a reliable handle for selective and sequential functionalization. By leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can strategically build molecular complexity, making this compound an indispensable tool in the arsenal of medicinal and materials chemists. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is key to unlocking its full synthetic potential.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 4. 3-Amino-2-bromo-6-chloropyridine | 1050501-88-6 | FA55774 [biosynth.com]
- 5. 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9 [sigmaaldrich.com]
- 6. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE CAS#: 169833-70-9 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 6-Bromo-3-chloropyridin-2-amine | 1060815-73-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsoc [chemsoc.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
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